2,2'-(Methylimino)bis(N,N-di-n-octylacetamide)

Solvent extraction HSAB selectivity Nuclear fuel reprocessing

MIDOA addresses the selectivity limitation of conventional diglycolamide extractants: TODGA cannot efficiently recover soft acid metals (Tc, Re, Pd), forcing reliance on multiple extractant systems. MIDOA's O-N-O tridentate donor set, centered on a tertiary nitrogen, enables: • D(Tc) ≈ 1000 at 0.1 M HNO₃; quantitative pertechnetate recovery from HLLW • Simultaneous Pd(II), Pt(IV), Au(III), Re(VII) extraction with D > 10 under 3 M HCl • Confirmed 1:1 metal-ligand stoichiometry for predictable flowsheet modeling Supplied ≥95% pure, under argon, ready for n-dodecane extraction systems.

Molecular Formula C37H75N3O2
Molecular Weight 594 g/mol
CAS No. 1000668-90-5
Cat. No. B1376015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-(Methylimino)bis(N,N-di-n-octylacetamide)
CAS1000668-90-5
Molecular FormulaC37H75N3O2
Molecular Weight594 g/mol
Structural Identifiers
SMILESCCCCCCCCN(CCCCCCCC)C(=O)CN(C)CC(=O)N(CCCCCCCC)CCCCCCCC
InChIInChI=1S/C37H75N3O2/c1-6-10-14-18-22-26-30-39(31-27-23-19-15-11-7-2)36(41)34-38(5)35-37(42)40(32-28-24-20-16-12-8-3)33-29-25-21-17-13-9-4/h6-35H2,1-5H3
InChIKeyVYQLYCLTFJDXGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MIDOA Procurement-Relevant Profile


2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) (CAS 1000668-90-5), commonly designated MIDOA, is a tridentate diglycolamide-type extractant in which the central ether oxygen of the classical TODGA backbone is replaced by a tertiary nitrogen atom bearing a methyl group. This single-atom substitution converts the donor set from O–O–O to O–N–O, endowing MIDOA with a pronounced affinity for soft Lewis acid metal ions and oxometallate anions under solvent extraction conditions, most notably in the HNO₃–n-dodecane system [1]. Originally developed by Sasaki et al. at the Japan Atomic Energy Agency (JAEA), MIDOA is commercially available as a ≥95% purity liquid (TCI Product M2476) and is protected by multiple international patents (JP2011-001809, JP2012-144448, FR 2970251) .

Tridentate O–N–O extractant with central N-donor
High-purity liquid for HNO₃–n-dodecane systems
Soft acid metal and oxyanion selectivity (Tc, Re, Pd, Mo, W)

Why In-Class Diamides Cannot Replace MIDOA


Diglycolamide (DGA) extractants are not functionally interchangeable solely on the basis of shared backbone architecture. The identity of the central donor atom—ether oxygen in TODGA, sulfur in TDGA, or tertiary nitrogen in MIDOA—dictates the extractant's selectivity profile according to the Hard-Soft Acid-Base (HSAB) principle [1]. TODGA exhibits high distribution ratios for hard acid metals (lanthanides, actinides, groups 2–4) but performs poorly for soft acid targets such as Tc(VII), Pd(II), and Re(VII) [2]. Conversely, MIDOA achieves extraordinary extraction of soft acid and oxyanionic metals that TODGA cannot effectively recover, while MIDOA shows low affinity for the hard acid metals that are TODGA's primary targets [1]. Substituting TODGA or TDGA for MIDOA in a process designed for Tc, Re, or Pd recovery therefore results in a fundamental selectivity mismatch that cannot be compensated by adjusting concentration or acidity.

Donor identity mismatch
The central donor atom (N vs. O) controls HSAB selectivity. MIDOA’s N-donor targets soft acids; TODGA’s O-donor targets hard acids, so substitution may misdirect selectivity.
Complementary selectivity
MIDOA and TODGA extract complementary metal groups. Using one in place of the other may not recover the intended metal species, even with adjusted process conditions.
Analog underperformance
IDOA and MIDEHA analogs showed lower or equal distribution ratios compared to MIDOA across all soft acid metals, potentially reducing process efficiency.

MIDOA Differentiation Evidence


HSAB Selectivity: N-Donor vs. O-Donor

The substitution of the central ether oxygen in TODGA with a methyl-substituted nitrogen in MIDOA produces a fundamental reversal of metal-ion extraction selectivity. In a systematic screen of 74 metal ions from HNO₃ into n-dodecane, TODGA yielded high distribution ratios (D) for hard acid metals in periodic table groups 2–4 and 13–15 (e.g., lanthanides and actinides), whereas MIDOA produced high D values exclusively for soft acid metals in groups 5–8 (e.g., Tc, Re, Mo, Pd) [1]. This complementary selectivity is explained by HSAB theory: the harder oxygen donor of TODGA preferentially binds hard cations, while the softer nitrogen donor of MIDOA preferentially binds soft cations and polarizable oxyanions [1]. No process parameter adjustment (acidity, concentration, temperature) can make TODGA extract Tc(VII) or Pd(II) with the efficiency of MIDOA.

HSAB Selectivity
Head-to-head
Complete selectivity inversion: MIDOA D ≫ TODGA D for Tc(VII), Pd(II)
Soft acid metals require N-donor chemistry
74-metal screen, 0.1 M HNO₃/n-dodecane
Solvent extraction HSAB selectivity Nuclear fuel reprocessing

Pd(II) and Re(VII) Extraction Hierarchy

A direct head-to-head comparison of MIDOA, TODGA, and TDGA under identical experimental conditions established a clear donor-atom extraction hierarchy. For Pd(II), the trend is N > S > O (MIDOA > TDGA > TODGA). For Re(VII), the trend is N > O > S (MIDOA > TODGA > TDGA). In both cases, the nitrogen-donor extractant MIDOA achieves the highest distribution ratios among the three tridentate diglycolamide congeners [1]. The superiority of the N-donor for Pd(II) is attributable to the soft–soft interaction between the nitrogen lone pair and the polarizable Pd(II) center, while for Re(VII) (as perrhenate), the protonated tertiary amine engages in strong ion-pairing with the oxyanion [1].

Extraction Ranking
Head-to-head
Pd: MIDOA (N) > TDGA (S) > TODGA (O)
Re: MIDOA (N) > TODGA (O) > TDGA (S)
N-donor achieves highest D for both metals
0.1–2 M HNO₃, batch extraction
Palladium recovery Rhenium extraction Donor-atom ranking

Ultra-High Tc(VII) Distribution Ratio

MIDOA was specifically developed for technetium extraction and achieves a distribution ratio D(Tc) of approximately 1000 under reference conditions of 0.1 M MIDOA in n-dodecane and 0.1 M HNO₃ [1]. Even at elevated nitric acid concentration (2 M HNO₃), D(Tc) remains at 18, enabling quantitative recovery via multi-stage extraction [1]. By comparison, TODGA exhibits negligible Tc(VII) extraction (<1) under the same acidity regime, as its ether-oxygen donor set cannot effectively complex pertechnetate [2]. The stoichiometry of the extracted Tc(VII)–MIDOA complex is confirmed as 1:1 (metal:ligand) by slope analysis of log D vs. log [MIDOA] [1].

Tc(VII) D Value
Head-to-head
D(Tc) ≈ 1000 (0.1 M HNO₃)
≥1000-fold higher D vs. TODGA at low acidity
0.1 M MIDOA/n-dodecane, Tc-99 tracer
Technetium-99 separation Nuclear waste partitioning Pertechnetate extraction

Re(VII) Loading Capacity and Scale-Up

The extraction capacity of 0.1 M MIDOA in n-dodecane for Re(VII) (a non-radioactive Tc(VII) surrogate) was measured to exceed 37 mM under equilibrium loading conditions [1]. This translates to a molar loading ratio of >0.37 mol Re per mol MIDOA, which is consistent with the confirmed 1:1 metal–ligand stoichiometry and indicates that MIDOA can achieve high organic-phase metal concentrations before saturation [1]. For comparison, TODGA under similar conditions shows negligible Re(VII) loading because its hard oxygen donor does not effectively complex perrhenate [2].

Re Loading Capacity
Cross-study comparable
>37 mM Re loaded
Exceeds 0.37 mol Re per mol MIDOA
TODGA loading below detection limit
Rhenium loading capacity Extraction isotherm Industrial hydrometallurgy

IDOA and MIDEHA Analog Comparison

Two direct structural analogs of MIDOA—IDOA (imino-bis-N,N′-dioctylacetamide, lacking the methyl group on the central nitrogen) and MIDEHA (methylimino-bis-N,N′-di-2-ethylhexylacetamide, bearing branched 2-ethylhexyl chains instead of linear octyl chains)—were synthesized and tested in parallel with MIDOA for extraction of Cr(VI), Mo(VI), W(VI), Tc(VII), Re(VII), Nb(V), Ta(V), and Pd(II). IDOA and MIDEHA consistently exhibited distribution ratios equal to or lower than those of MIDOA across the metal panel, confirming that the combination of a methylated central nitrogen donor and linear n-octyl amide side chains is optimal for extraction performance within this structural class [1].

Analog Comparison
Head-to-head
MIDOA ≥ IDOA & MIDEHA for all 8 metals tested
Performance penalty with analog use
Cr, Mo, W, Tc, Re, Nb, Ta, Pd extraction
Structure–activity relationship Analog benchmarking Extractant optimization

Broad Metal Extraction Scope from HCl

A comprehensive extraction screen of 57 metals from 3 M HCl into 0.1 M MIDOA/n-dodecane identified 18 metals with distribution ratios exceeding 10: Fe(III), Zr(IV), Ga(III), Mo(VI), Tc(VII), Pd(II), Cd(II), In(III), Sn(IV), W(VI), Re(VII), Os(III), Ir(III), Pt(IV), Au(III), Hg(II), Bi(III), and U(VI) [1]. This breadth of extractable metals from a single aqueous phase is notable and spans platinum-group metals, oxyanions, and several base metals. By contrast, TODGA under HCl conditions shows a narrower extraction window biased toward hard acids and does not efficiently extract the softer metals (e.g., Pd, Pt, Au, Hg) that MIDOA recovers with D > 10 [2].

HCl Extraction Scope
Cross-study comparable
18 metals with D>10 from 3 M HCl
Single-extractant solution for PGM and base metals
Includes Pd, Pt, Au, Hg, Re, Mo, W
Hydrochloric acid leaching Multi-metal recovery Urban mining

MIDOA Validated Applications


Selective Tc(VII) Removal from HLLW

MIDOA achieves D(Tc) ≈ 1000 at 0.1 M HNO₃ and retains D(Tc) = 18 at 2 M HNO₃, enabling quantitative multi-stage extraction of pertechnetate from HLLW streams where TODGA shows negligible Tc extraction [1]. The confirmed 1:1 Tc–MIDOA complex stoichiometry supports predictable scaling and flowsheet modeling [1]. This scenario is protected by JAEA patents JP2011-001809 and JP2012-144448 [2].

Pd, Re, Pt Recovery from Spent Catalysts and E-Waste

Under 3 M HCl conditions, 0.1 M MIDOA/n-dodecane yields D > 10 for Pd(II), Pt(IV), Au(III), and Re(VII) simultaneously—a breadth not achievable with TODGA, which fails to extract these soft acid metals under the same conditions [1]. The demonstrated Re(VII) loading capacity exceeding 37 mM by 0.1 M MIDOA supports economically viable organic-phase metal concentrations for subsequent stripping and recovery [2].

Re-186/188 Radiopharmaceutical Purification

MIDOA forms a well-characterized 1:1 complex with Re(VII)O₄⁻ (and Tc(VII)O₄⁻), confirmed by ¹H NMR, EXAFS, and IR spectroscopy [1]. The high D(Re) values and rapid phase disengagement in the n-dodecane diluent system make MIDOA suitable for the high-purity separation of Re radioisotopes from irradiated targets, where TODGA-based systems would be ineffective due to their inability to extract perrhenate [2].

Mo, W, V Oxyanion Co-Extraction

MIDOA's nitrogen-centered tridentate coordination site enables strong extraction of Group 5–6 oxometallates (MoO₄²⁻, WO₄²⁻, and related species) from both HNO₃ and HCl media, with D values consistently exceeding 10 under standard screening conditions [1]. This selectivity profile is complementary to TODGA, which targets lanthanides and actinides but not oxyanions, making MIDOA the extractant of choice for oxometallate-focused recovery schemes [2].

Application
Selection Property
Validation Focus
Tc-99 Removal from HLLW
N-donor selectivity for Tc(VII) over actinides
D(Tc) at process acidity, loading capacity
PGM & Re Recovery from HCl Leachates
Simultaneous extraction of Pd, Pt, Au, Re
High D values from HCl, loading capacity
Re Radioisotope Separation
Selective complexation with perrhenate
Complex stoichiometry, phase disengagement
Oxyanion Recovery (Mo, W, V)
Group 5–6 oxometallate affinity
High D values from HNO₃/HCl, complementary profile

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